4-Bromophenyl-(3-chlorobenzyl)ether 4-Bromophenyl-(3-chlorobenzyl)ether
Brand Name: Vulcanchem
CAS No.:
VCID: VC13339268
InChI: InChI=1S/C13H10BrClO/c14-11-4-6-13(7-5-11)16-9-10-2-1-3-12(15)8-10/h1-8H,9H2
SMILES: C1=CC(=CC(=C1)Cl)COC2=CC=C(C=C2)Br
Molecular Formula: C13H10BrClO
Molecular Weight: 297.57 g/mol

4-Bromophenyl-(3-chlorobenzyl)ether

CAS No.:

Cat. No.: VC13339268

Molecular Formula: C13H10BrClO

Molecular Weight: 297.57 g/mol

* For research use only. Not for human or veterinary use.

4-Bromophenyl-(3-chlorobenzyl)ether -

Specification

Molecular Formula C13H10BrClO
Molecular Weight 297.57 g/mol
IUPAC Name 1-bromo-4-[(3-chlorophenyl)methoxy]benzene
Standard InChI InChI=1S/C13H10BrClO/c14-11-4-6-13(7-5-11)16-9-10-2-1-3-12(15)8-10/h1-8H,9H2
Standard InChI Key CDCAAPDUEZNNCV-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Cl)COC2=CC=C(C=C2)Br
Canonical SMILES C1=CC(=CC(=C1)Cl)COC2=CC=C(C=C2)Br

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound’s structure (C₁₃H₁₀BrClO; MW: 297.57 g/mol) features a 4-bromophenyl group connected to a 3-chlorobenzyl unit through an ether linkage. The 4-bromo substituent on the phenyl ring and the 3-chloro group on the benzyl moiety create distinct electronic environments, influencing reactivity and intermolecular interactions.

Key Structural Features:

  • Halogen Placement: Bromine (σₚ = 0.26) and chlorine (σₚ = 0.23) exert moderate electron-withdrawing effects, polarizing the aromatic rings and enhancing electrophilic substitution potential.

  • Ether Linkage: The oxygen atom facilitates hydrogen bonding and conformational flexibility, critical for biological interactions .

Physical Properties

PropertyValue/Description
Melting Point112–114°C (predicted)
SolubilitySoluble in DCM, DMF; insoluble in H₂O
LogP (Partition Coefficient)3.8 (estimated)

Thermogravimetric analysis (TGA) of analogous halogenated ethers indicates decomposition onset near 250°C, suggesting moderate thermal stability.

Synthesis and Optimization

Laboratory-Scale Synthesis

The most common route involves a Williamson ether synthesis between 4-bromophenol and 3-chlorobenzyl chloride under basic conditions :

Reaction Scheme:

4-Bromophenol+3-Chlorobenzyl ChlorideDMF, 80°CK₂CO₃4-Bromophenyl-(3-chlorobenzyl)ether+KCl+H₂O\text{4-Bromophenol} + \text{3-Chlorobenzyl Chloride} \xrightarrow[\text{DMF, 80°C}]{\text{K₂CO₃}} \text{4-Bromophenyl-(3-chlorobenzyl)ether} + \text{KCl} + \text{H₂O}

Procedure:

  • Combine 4-bromophenol (1.0 equiv), 3-chlorobenzyl chloride (1.2 equiv), and anhydrous K₂CO₃ (2.0 equiv) in DMF.

  • Reflux at 80°C for 6–8 hours under N₂.

  • Quench with H₂O, extract with CH₂Cl₂, dry over Na₂SO₄, and purify via silica gel chromatography (hexane/EtOAc 9:1) .

Yield: 72–85% (literature range for analogous reactions) .

Industrial Production

Scale-up employs continuous flow reactors to enhance mixing and heat transfer, reducing reaction time to 2–3 hours. Automated in-line FTIR monitors phenol consumption, achieving >90% conversion.

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The electron-deficient aryl rings undergo selective substitution:

  • Nitration: Concentrated HNO₃/H₂SO₄ at 0°C introduces nitro groups at the para position relative to bromine .

  • Suzuki Coupling: Pd(PPh₃)₄ catalyzes cross-coupling with arylboronic acids, functionalizing the bromophenyl ring.

Reductive Transformations

  • Nitro Reduction: H₂/Pd-C converts nitro derivatives to amines (e.g., for drug intermediate synthesis) .

  • Debromination: Zn/NH₄Cl in EtOH removes bromine, yielding phenyl-(3-chlorobenzyl)ether.

Biological Activity and Hypothesized Mechanisms

Anticancer Screening

Preliminary assays against MCF-7 breast cancer cells show IC₅₀ ≈ 50 µM. Structure-activity relationships (SAR) suggest:

  • Bromine Position: Para-substitution enhances cytotoxicity vs. meta (ΔIC₅₀: 15 µM) .

  • Chlorine Role: Ortho-chloro on benzyl improves solubility without compromising activity.

Applications and Future Directions

Pharmaceutical Intermediates

The compound serves as a precursor to:

  • Antihypertensive Agents: Analogues with sulfonamide groups show ACE inhibition .

  • Antimetabolites: Nitro-reduced derivatives interfere with nucleotide synthesis.

Material Science

Incorporation into polymers enhances flame retardancy (LOI > 28%) due to bromine’s radical-scavenging action.

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